![molecular formula C26H25N3O4S B2563876 5,5,7,7-Tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-78-4](/img/structure/B2563876.png)
5,5,7,7-Tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
“5,5,7,7-Tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide” is a chemical compound with the molecular formula C26H25N3O4S . It has been mentioned in a study related to the discovery of a novel potentiator, GLPG1837, which can open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels to a high extent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include two tetramethyl groups, a carbonyl group, an amino group, and a carboxamide group . The exact structure can be found in chemical databases .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs Development
Heterocycles containing nitrogen, sulfur, and oxygen are pivotal in synthesizing compounds with potential CNS activity. Compounds with heterocyclic structures similar to the query compound have been identified as leads for developing novel CNS drugs, avoiding adverse effects like addiction and tolerance seen with many current CNS therapeutics (Saganuwan, 2017).
Advances in Bioactive Heterocyclic Compounds
The chemistry of 3-hydroxycoumarins, a component structurally related to the query compound, underlines the significant biological properties these molecules hold. Research has documented their synthesis routes, reactivity, and applications across genetics, pharmacology, and microbiology, showcasing the broad potential of such structures in scientific research and drug development (Yoda, 2020).
Role in Food Toxicant Analysis
Compounds with pyridine structures, akin to the query compound, have roles in analyzing food toxicants like PhIP, highlighting the importance of heterocyclic compounds in public health research. Studies focus on the mechanisms of formation and elimination of toxicants in food processing, suggesting applications in food safety and toxicology (Zamora & Hidalgo, 2015).
Hybrid Catalysts in Synthesis
The synthesis of complex heterocycles, such as pyrano[2,3-d]pyrimidines, leverages hybrid catalysts, emphasizing the compound's relevance in medicinal chemistry and pharmaceutical industries. This area explores the atom economical and ecofriendly synthesis of heterocyclic compounds, demonstrating the compound's potential utility in developing novel therapeutics (Parmar et al., 2023).
Antitubercular Activity
The presence of isonicotinoylhydrazinecarboxamide and related structures points towards significant antitubercular activity, offering insights into developing treatments for tuberculosis. This research underscores the compound's potential application in discovering new anti-TB compounds, contributing to global health initiatives (Asif, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-25(2)12-17-19(21(27)30)23(34-20(17)26(3,4)29-25)28-22(31)16-11-15-14-8-6-5-7-13(14)9-10-18(15)33-24(16)32/h5-11,29H,12H2,1-4H3,(H2,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOZMJCWYHZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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